molecular formula C6H6O2S B145204 3,4-Ethylenedioxythiophene CAS No. 126213-50-1

3,4-Ethylenedioxythiophene

Cat. No. B145204
Key on ui cas rn: 126213-50-1
M. Wt: 142.18 g/mol
InChI Key: GKWLILHTTGWKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279534B2

Procedure details

PEGdTh (400) (0.64 mmol) was dissolved in n-butanol (0.5 ml), mixed with 32.4 g of Baytron® C from Bayer (50% wt. Fe(pTS)3 in butanol, =23 mmol of iron), and heated under stirring to 80° C. Freshly distilled ethylenedioxythiophene (EDOT from Bayer; 1.6 g=11.3 mmol) was dissolved in 120 ml of n-butanol (final concentration of 10−2 M) and slowly added to the hot mixture of PEGdTh and Baytron® C over a 1.5 hr period under stirring. After the addition was completed, the reaction was kept at 80° C. for 1.5 hr, then cooled to room temperature and stored overnight. The following day the solution was dark blue and no precipitate was present.
[Compound]
Name
( 400 )
Quantity
0.64 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
Fe(pTS)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
23 mmol
Type
catalyst
Reaction Step Two
Name
ethylenedioxythiophene
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][O:8][C:7]2[CH:6]=[CH:5][S:4][C:3]=2[O:2]1>C(O)CCC.[Fe]>[CH2:9]1[O:8][C:7]2[C:6](=[CH:5][S:4][CH:3]=2)[O:2][CH2:1]1

Inputs

Step One
Name
( 400 )
Quantity
0.64 mmol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Fe(pTS)3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O
Name
Quantity
23 mmol
Type
catalyst
Smiles
[Fe]
Step Three
Name
ethylenedioxythiophene
Quantity
1.6 g
Type
reactant
Smiles
C1OC=2SC=CC2OC1
Name
Quantity
120 mL
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
under stirring to 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
ADDITION
Type
ADDITION
Details
slowly added to the hot mixture of PEGdTh and Baytron® C over a 1.5 hr period
Duration
1.5 h
STIRRING
Type
STIRRING
Details
under stirring
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WAIT
Type
WAIT
Details
stored overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
C1COC2=CSC=C2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.